REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:11][C:10](=[O:12])[C:9]2(Cl)Cl)=[C:4]([O:15][CH3:16])[CH:3]=1.[Cl-].[NH4+]>[Zn]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:9][C:10](=[O:12])[CH2:11]2)=[C:4]([O:15][CH3:16])[CH:3]=1 |f:1.2|
|
Name
|
3-(4-bromo-2-methoxyphenyl)-2,2-dichlorocyclobutanone
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1C(C(C1)=O)(Cl)Cl)OC
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
280 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 50 mL round-bottom flask equipped with a reflux condenser
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
WASH
|
Details
|
rinsed with petroleum ether (10 mL)
|
Type
|
WASH
|
Details
|
organics are rinsed with water (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C1CC(C1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |